molecular formula C16H11N5OS B4615736 3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B4615736
M. Wt: 321.4 g/mol
InChI Key: BONVWKSYBXVXQL-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a triazine ring, and substituted with a 4-methylphenyl group and a pyridin-3-yl group. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound.

Properties

IUPAC Name

3-(4-methylphenyl)-7-pyridin-3-yl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c1-10-4-6-11(7-5-10)13-15(22)21-16(19-18-13)23-14(20-21)12-3-2-8-17-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONVWKSYBXVXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process involving the formation of the thiadiazole and triazine rings, followed by their fusion and subsequent substitution reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Formation of Triazine Ring: The triazine ring can be formed by the cyclization of a suitable precursor, such as a guanidine derivative, with a nitrile or an amide.

    Fusion of Rings: The thiadiazole and triazine rings are fused together through a cyclization reaction, often involving a dehydrating agent or a catalyst.

    Substitution Reactions: The final compound is obtained by introducing the 4-methylphenyl and pyridin-3-yl groups through substitution reactions, which may involve the use of appropriate halides or organometallic reagents.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiadiazole or triazine rings, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Halides, organometallic reagents, and strong acids or bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-methylbenzaldehyde or 4-methylbenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-7-(pyridin-2-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
  • 3-(4-methylphenyl)-7-(pyridin-4-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
  • 3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-d][1,2,4]triazin-4-one

Uniqueness

The uniqueness of 3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one lies in its specific substitution pattern and the fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-7-(pyridin-3-yl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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